Regiochemical Fidelity in SYK Inhibitor Synthesis
This compound is specifically documented as the boronic ester building block used to prepare azaisoindolinone derivatives that function as SYK inhibitors . In contrast, the 2,3-substituted regioisomer (CAS 463336-26-7) has not been reported in this application. The 1,3-disubstitution pattern of the target compound dictates the regiochemistry of the fused azaisoindolinone scaffold; use of the 1,2-disubstituted isomer would result in an isomeric core that is expected to exhibit altered kinase binding and potentially abolished SYK inhibitory activity. While direct comparative IC₅₀ data for final SYK inhibitors derived from each regioisomer are not publicly available in a single head-to-head study, the prerequisite for a specific substitution pattern in patented SYK inhibitor chemical matter is well precedented .
| Evidence Dimension | Application-specific regiochemical requirement for SYK inhibitor azaisoindolinone scaffold |
|---|---|
| Target Compound Data | Essential building block for 6-aza-isoindolin-1-one derivatives (SYK inhibitor class) |
| Comparator Or Baseline | 2,3-substituted regioisomer (CAS 463336-26-7): no reported use in the same azaisoindolinone SYK inhibitor series |
| Quantified Difference | Not available; structural connectivity is binary (correct vs. incorrect product) |
| Conditions | Suzuki–Miyaura cross-coupling with aryl halides to form biaryl intermediates in patent SYK inhibitor synthetic routes |
Why This Matters
For procurement decisions in a medicinal chemistry campaign targeting SYK, selecting the wrong regioisomer would produce an unintended compound series, wasting synthesis resources and delaying SAR exploration.
- [1] Justia Patents. SUBSTITUTED 6-AZA-ISOINDOLIN-1-ONE DERIVATIVES (SYK Inhibitor Patent, filed 2012). https://patents.justia.com/patent/20120184533 (accessed 2026-05-03). View Source
